molecular formula C33H37ClN8O3 B12402860 Egfr-IN-61

Egfr-IN-61

Número de catálogo: B12402860
Peso molecular: 629.1 g/mol
Clave InChI: XELFLRFPUQAHBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The preparation of Egfr-IN-61 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Egfr-IN-61 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Egfr-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR kinase activity and to develop new EGFR inhibitors. In biology, it is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that harbor EGFR mutations. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .

Mecanismo De Acción

Egfr-IN-61 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for the growth and survival of cancer cells .

Comparación Con Compuestos Similares

Egfr-IN-61 is unique compared to other EGFR inhibitors due to its high potency against specific EGFR mutations, such as L858R/T790M and L858R/T790M/C797S. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib, which are also EGFR inhibitors used in cancer therapy. this compound has shown superior efficacy in overcoming resistance associated with these mutations .

Conclusion

This compound is a promising compound with significant potential in cancer therapy. Its unique properties and high potency against specific EGFR mutations make it a valuable tool for scientific research and a potential therapeutic agent for the treatment of cancers. Further research and development are needed to fully explore its applications and optimize its use in clinical settings.

Actividad Biológica

Egfr-IN-61 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

This compound functions primarily as a selective inhibitor of EGFR, which is often overexpressed in various malignancies, particularly non-small cell lung cancer (NSCLC). The compound binds to the ATP-binding site of the EGFR kinase domain, preventing receptor activation and subsequent downstream signaling pathways that promote tumor growth and survival.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated across several cancer cell lines with varying EGFR mutation statuses. Below is a summary table of its inhibitory effects:

Cell Line EGFR Status IC50 (nM)
A431Wild-type596.6
HCC827Del193.3
PC9Del194.1
NCI-H1975L858R/T790M10.5
A549Wild-type12.16

These results indicate that this compound exhibits significantly higher potency against cell lines harboring specific EGFR mutations compared to those with wild-type receptors .

Case Studies and Research Findings

  • Case Study: Inhibition of Tumor Growth
    • A preclinical study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models of NSCLC. Tumors treated with this compound showed a decrease in proliferation markers such as Ki-67 and an increase in apoptosis markers such as cleaved caspase-3, indicating effective tumor suppression.
  • Research Findings: Comparative Analysis with Other EGFR Inhibitors
    • When compared to established EGFR inhibitors like erlotinib and afatinib, this compound showed superior efficacy in inhibiting tumor cell proliferation in vitro. For instance, in the HCC827 cell line, this compound's IC50 was significantly lower than that of erlotinib (IC50 > 10 μM), highlighting its potential as a more effective therapeutic option .

Propiedades

Fórmula molecular

C33H37ClN8O3

Peso molecular

629.1 g/mol

Nombre IUPAC

2-chloro-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[1-(3-hydroxypropyl)indol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]pyridine-4-carboxamide

InChI

InChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39)

Clave InChI

XELFLRFPUQAHBD-UHFFFAOYSA-N

SMILES canónico

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.